

2-Bromo-5-methyl-4-nitropyridine molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-5-methyl-4-nitropyridine

Cat. No.: B1282703

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An In-depth Technical Guide to **2-Bromo-5-methyl-4-nitropyridine**

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on **2-Bromo-5-methyl-4-nitropyridine**, a pivotal heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, my objective is to provide not just data, but a narrative grounded in field-proven insights, explaining the causality behind its properties and applications. This guide is structured to deliver actionable knowledge for professionals engaged in pharmaceutical and agrochemical research and development.

Core Molecular Attributes: Identity and Reactivity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its molecular identity. This informs stoichiometric calculations, analytical characterization, and predictions of chemical behavior.

Formula and Molecular Weight

The empirical and molecular data for **2-Bromo-5-methyl-4-nitropyridine** are fundamental for any quantitative work. These values are summarized below.

Parameter	Value	Source(s)
CAS Number	66092-62-4	[1][2][3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][3]
Molecular Weight	217.02 g/mol	[1][2]

Chemical Structure and Inherent Reactivity

The arrangement of atoms and functional groups on the pyridine ring dictates the molecule's utility as a synthetic intermediate.

Figure 1: Molecular structure of **2-Bromo-5-methyl-4-nitropyridine**.

Expertise & Experience: The molecule's reactivity is governed by a confluence of electronic effects. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 4-position render the ring electron-deficient. This strongly activates the bromine atom at the 2-position for nucleophilic aromatic substitution (S_NAr). This inherent reactivity makes it an exceptionally useful building block for introducing diverse functionalities onto the pyridine scaffold.

Synthesis Protocol and Safe Handling

A reliable and reproducible synthesis is the cornerstone of utilizing any chemical intermediate. The following protocol is a validated approach based on established electrophilic aromatic substitution principles.

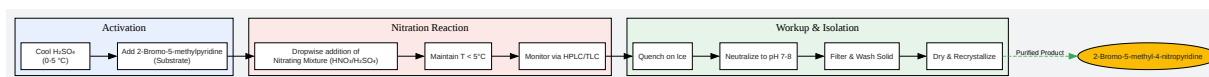
Recommended Synthesis Workflow: Nitration of 2-Bromo-5-methylpyridine

This process is designed as a self-validating system through strict temperature control and in-process monitoring.

Step-by-Step Methodology:

- **Reactor Preparation:** In a glass-lined reactor equipped with overhead stirring and a temperature probe, charge concentrated sulfuric acid. Cool the acid to 0-5 °C using an appropriate cooling bath.

- Causality: Starting with cold sulfuric acid is a critical safety and selectivity measure. The subsequent dissolution of the pyridine substrate is highly exothermic, and pre-cooling prevents temperature spikes that could lead to degradation or unwanted side reactions.
- Substrate Addition: Add 2-bromo-5-methylpyridine (1.0 equivalent) portion-wise to the cold sulfuric acid, ensuring the internal temperature is maintained below 15 °C.
- Nitrating Agent Addition: A pre-chilled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise via an addition funnel. The internal reaction temperature must be rigorously controlled to stay within the 0-5 °C range.
 - Trustworthiness: The use of a pre-formed nitrating mixture ensures a consistent concentration of the active electrophile, the nitronium ion (NO_2^+). Strict temperature control is paramount to prevent over-nitration and ensure regioselectivity.
- Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by a suitable chromatographic method (e.g., TLC or HPLC).
- Reaction Quench: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This step quenches the reaction and precipitates the product.
- Isolation and Purification: Neutralize the acidic slurry with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8. The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol.



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Figure 2: A validated workflow for the synthesis of **2-Bromo-5-methyl-4-nitropyridine**.

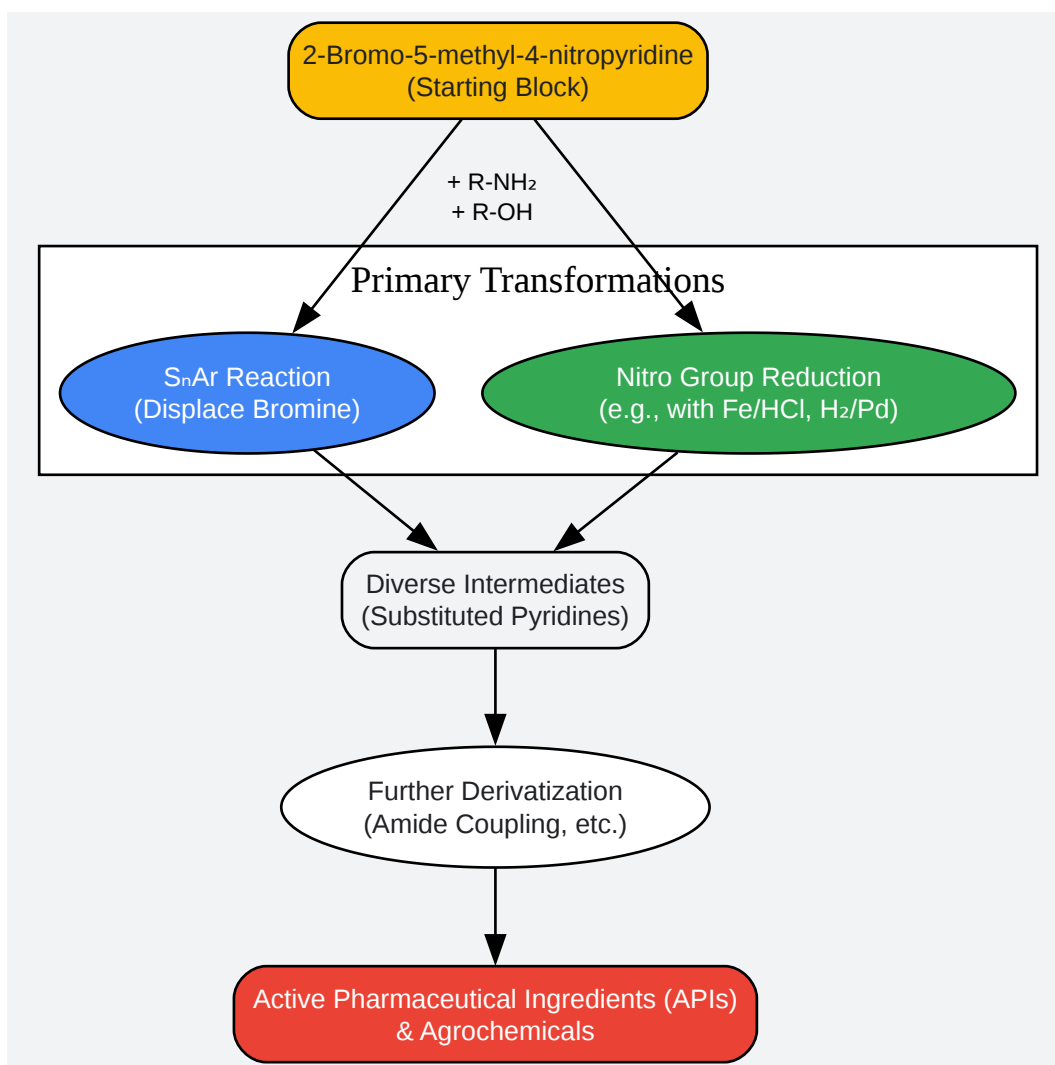
Safety and Handling

- **Hazard Identification:** This compound is classified as an irritant. Users should avoid contact with eyes, skin, and clothing and prevent inhalation of dust.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Pharmaceutical and Agrochemical Development

2-Bromo-5-methyl-4-nitropyridine is not an end product but a versatile intermediate. Its value lies in the chemical "handles" it provides for constructing more complex, high-value molecules.

The primary application pathway involves leveraging the two key reactive sites: the bromo and nitro groups.



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Figure 3: Logical relationship of the compound's utility in synthesis.

This dual reactivity allows for a divergent synthetic strategy. One can first perform a nucleophilic substitution at the 2-position and then reduce the nitro group, or vice versa. This flexibility is invaluable in drug discovery, where creating a library of analogues for structure-activity relationship (SAR) studies is essential. Its derivatives have been explored for applications in oncology, particularly as inhibitors of Polo-like kinase 1 (PLK1), as well as for potential antibacterial and antifungal properties.

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